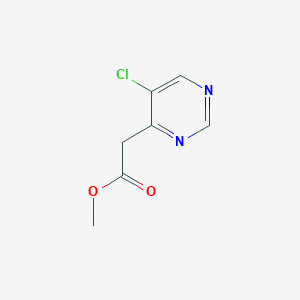

Methyl 2-(5-chloropyrimidin-4-yl)acetate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1260813-71-5 |

|---|---|

Fórmula molecular |

C7H7ClN2O2 |

Peso molecular |

186.59 g/mol |

Nombre IUPAC |

methyl 2-(5-chloropyrimidin-4-yl)acetate |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)2-6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 |

Clave InChI |

HVUWJILIQIBXHB-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC1=NC=NC=C1Cl |

Origen del producto |

United States |

Synthesis and Mechanistic Evaluation of Methyl 2-(5-chloropyrimidin-4-yl)acetate: A Core Building Block in Kinase Inhibitor Discovery

Executive Summary

As drug development professionals increasingly target complex kinase architectures, the demand for functionally dense, regioselectively substituted pyrimidines has surged. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) is a critical electrophilic building block utilized in the synthesis of advanced macrocycles and covalent kinase inhibitors, including Focal Adhesion Kinase (FAK) and MST3 inhibitors[1][2]. The 5-chloro substituent provides a critical halogen-bonding vector and modulates the pKa of the pyrimidine nitrogens, while the C4-acetate moiety serves as a versatile handle for subsequent amidation or enolate chemistry.

This whitepaper provides an in-depth, self-validating technical guide to the two-step synthesis of this molecule, prioritizing mechanistic causality, chemoselectivity, and scalable protocol design.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate avoids direct enolate coupling with 4,5-dichloropyrimidine due to the instability of mono-ester enolates and the risk of poly-alkylation. Instead, a highly controlled two-phase approach is employed:

-

Regioselective Nucleophilic Aromatic Substitution (SNAr): The starting material, 4,5-dichloropyrimidine, features two distinct halogenated positions. However, the C4-position is highly activated toward nucleophilic attack due to its ortho/para-like relationship to the electron-withdrawing ring nitrogens[1]. The C5-position, being meta to the nitrogens, lacks this resonance activation. Consequently, the reaction with dimethyl malonate occurs exclusively at C4.

-

Chemoselective Krapcho Decarboxylation: Converting the resulting malonate adduct to the target mono-acetate requires dealkoxycarbonylation. Traditional basic saponification (NaOH/H₂O) followed by acid-catalyzed decarboxylation is fundamentally incompatible with this substrate; harsh aqueous base at elevated temperatures risks SNAr displacement of the C5-chloride or nucleophilic ring-opening of the pyrimidine core. The Krapcho decarboxylation operates under near-neutral conditions, relying on the high nucleophilicity of the chloride ion in a dipolar aprotic solvent to selectively attack the soft methyl group of the ester, preserving the integrity of the pyrimidine ring[3].

Figure 1: Two-step synthetic pathway for Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to the next synthetic phase.

Phase 1: Synthesis of Dimethyl 2-(5-chloropyrimidin-4-yl)malonate

Causality of Reagent Stoichiometry: When utilizing Sodium Hydride (NaH) as the base, 2.2 equivalents are strictly required. The first equivalent deprotonates the dimethyl malonate to initiate the nucleophilic attack. However, the resulting product contains a highly acidic methine proton flanked by two ester groups and an electron-deficient pyrimidine ring. This product will immediately quench any remaining malonate enolate if a second equivalent of base is not present to form the stable product enolate during the reaction.

Protocol:

-

Preparation: Flame-dry a 500 mL round-bottom flask and purge with inert gas (N₂ or Ar). Charge the flask with NaH (60% dispersion in mineral oil, 2.2 eq, 88 mmol) and anhydrous THF (100 mL).

-

Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add dimethyl malonate (1.1 eq, 44 mmol) dropwise over 15 minutes. Self-Validation: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes until the solution becomes homogeneous, indicating complete enolate formation.

-

SNAr Addition: Dissolve 4,5-dichloropyrimidine (1.0 eq, 40 mmol) in anhydrous THF (20 mL) and add it dropwise to the enolate solution at 0 °C.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.3).

-

Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (50 mL) to protonate the product enolate without causing ester hydrolysis. Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford Dimethyl 2-(5-chloropyrimidin-4-yl)malonate as a pale yellow oil.

Phase 2: Krapcho Decarboxylation to Target Acetate

Causality of Solvent and Salt Selection: Dimethyl sulfoxide (DMSO) is chosen for its high dielectric constant, which solvates the lithium cation and leaves the chloride anion naked and highly nucleophilic. Exactly 2.0 equivalents of H₂O are added to act as the proton source for the final carbanion; excess water would trigger competitive basic hydrolysis.

Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve Dimethyl 2-(5-chloropyrimidin-4-yl)malonate (1.0 eq, 30 mmol) in DMSO (60 mL, yielding a 0.5 M solution).

-

Reagent Addition: Add anhydrous Lithium Chloride (LiCl) (2.0 eq, 60 mmol) and distilled H₂O (2.0 eq, 60 mmol).

-

Thermal Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 130 °C using a silicone oil bath. Self-Validation: At approximately 110 °C, bubbling will commence, signifying the release of chloromethane (CH₃Cl) and carbon dioxide (CO₂) gases.

-

Propagation: Maintain heating at 130 °C for 4–6 hours. Monitor via LC-MS. The mass of the intermediate[M+H]⁺ 245.0 should transition cleanly to the target mass [M+H]⁺ 187.0.

-

Workup: Cool the reaction to room temperature. Dilute heavily with H₂O (150 mL) to crash out the product and alter the partition coefficient of DMSO. Extract with EtOAc (4 x 50 mL). Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to quantitatively remove residual DMSO.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield Methyl 2-(5-chloropyrimidin-4-yl)acetate as an off-white solid.

Mechanistic Visualizations

The precise sequence of electron flow dictates the success of this pathway. The diagram below maps the transition states from the initial Meisenheimer complex formation to the final protonation of the decarboxylated carbanion.

Figure 2: Mechanistic workflow detailing the SNAr and subsequent dealkoxycarbonylation.

Quantitative Data & Analytical Validation

To ensure batch-to-batch reproducibility, the following table summarizes the expected quantitative parameters and primary analytical markers for both phases of the synthesis.

| Parameter | Phase 1: SNAr Reaction | Phase 2: Krapcho Decarboxylation |

| Starting Material | 4,5-Dichloropyrimidine (CAS: 5305-40-8) | Dimethyl 2-(5-chloropyrimidin-4-yl)malonate |

| Reagents | Dimethyl malonate, NaH (2.2 eq) | LiCl (2.0 eq), H₂O (2.0 eq) |

| Solvent Environment | Anhydrous THF (0.4 M) | DMSO (0.5 M) |

| Temperature Profile | 0 °C → 25 °C | 130 °C |

| Reaction Time | 2–4 hours | 4–6 hours |

| Typical Isolated Yield | 75–85% | 80–90% |

| Expected LC-MS [M+H]⁺ | 245.0 (³⁵Cl isotope) | 187.0 (³⁵Cl isotope) |

| Key ¹H NMR Marker | Singlet at ~5.3 ppm (1H, methine) | Loss of one -OCH₃ singlet; appearance of -CH₂- singlet at ~3.9 ppm |

References

-

Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma . Journal of Medicinal Chemistry - ACS Publications. 2

-

Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 . bioRxiv. 1

-

Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters . ResearchGate. 3

Sources

"Methyl 2-(5-chloropyrimidin-4-yl)acetate" chemical properties

An In-depth Technical Guide to Methyl 2-(5-chloropyrimidin-4-yl)acetate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(5-chloropyrimidin-4-yl)acetate, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document elucidates its core chemical properties, outlines robust synthetic strategies, explores its chemical reactivity, and discusses its significant applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights and detailed protocols to facilitate its effective utilization.

Introduction and Strategic Importance

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a substituted pyrimidine derivative whose strategic importance lies in its versatile chemical functionality. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The specific substitution pattern of this compound—a chloro group at the 5-position and a methyl acetate moiety at the 4-position—provides two distinct and orthogonal points for chemical modification. The electron-withdrawing chlorine atom activates the pyrimidine ring, making it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[2]

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are critical for its handling, reaction design, and integration into synthetic workflows. Below is a summary of the key identifiers and computed properties for the isomeric compound, Methyl 2-(4-chloropyrimidin-5-yl)acetate, as data for the specific 5-chloro-4-ylacetate isomer is less prevalent. The properties are expected to be very similar.

| Property | Value | Source |

| CAS Number | 1261740-70-8 (for 4-chloro-5-yl isomer) | [3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [3][4] |

| Molecular Weight | 186.60 g/mol | [3][4] |

| Canonical SMILES | COC(=O)CC1=CN=C(Cl)N=C1 | [5] |

| InChI Key | UZQNENZJAICKBE-UHFFFAOYSA-N (for 2-chloro isomer) | [6] |

| Purity | Typically ≥95% | [3] |

| Physical Form | Solid / Liquid | [6] |

| Topological Polar Surface Area | 52.08 Ų | [4] |

| Predicted logP | 0.8455 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of pyrimidine derivatives can be approached through various classical methods, such as the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines.[7][8] For substituted pyrimidines like Methyl 2-(5-chloropyrimidin-4-yl)acetate, a common and effective strategy involves building upon a pre-formed, functionalized pyrimidine ring.

A logical and field-proven approach is the condensation of a suitable pyrimidine precursor with a reagent that introduces the acetate side chain. For example, the synthesis of the related isomer, methyl 2-(4-chloropyrimidin-5-yl)acetate, typically involves the reaction of 4-chloropyrimidine with methyl bromoacetate in the presence of a base.[3] This highlights a general strategy of nucleophilic substitution or coupling to append side chains to the pyrimidine core.

Proposed Synthetic Workflow

The following workflow illustrates a generalized, high-level approach to synthesizing chloropyrimidine acetate derivatives. The choice of starting materials and specific reaction conditions would be optimized to favor the desired 5-chloro-4-acetate isomer.

Caption: Generalized synthetic workflow for chloropyrimidine acetate derivatives.

Expertise & Causality: The chlorination step (Step 2) is crucial. Using a reagent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyl groups on heterocyclic rings (pyrimidinones) into chlorides. This resulting chloro-substituent is an excellent leaving group, setting the stage for subsequent nucleophilic aromatic substitution (SₙAr) reactions, which is a cornerstone of pyrimidine chemistry.[9] The final side-chain installation (Step 3) leverages the reactivity of the chloropyrimidine with a suitable nucleophile, in this case, the enolate of methyl acetate or a related species, to form the C-C bond.[3]

Chemical Reactivity and Derivatization Potential

The synthetic utility of Methyl 2-(5-chloropyrimidin-4-yl)acetate stems from its two primary reactive sites: the chlorine-substituted carbon on the pyrimidine ring and the methyl ester group. This dual reactivity allows for sequential or selective modifications to build molecular complexity.

-

Nucleophilic Aromatic Substitution (SₙAr) at C5: The chlorine atom at the 5-position is susceptible to displacement by a wide range of nucleophiles. This is a common strategy in medicinal chemistry to introduce diversity. Suitable nucleophiles include amines, thiols, and alcohols, leading to the formation of amino-, thioether-, and ether-linked pyrimidine derivatives, respectively. This reaction is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.[10]

-

Ester Group Transformations: The methyl ester is a versatile handle for further modification.

-

Hydrolysis: It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-chloropyrimidin-4-yl)acetic acid.[3]

-

Amide Coupling: The resulting carboxylic acid is a key precursor for forming amide bonds using standard coupling reagents (e.g., EDAC, HATU), allowing for the introduction of a vast array of amine-containing fragments.

-

Reduction: The ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Caption: Key reactivity pathways for Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Applications in Drug Discovery

Chloropyrimidine intermediates are foundational in the synthesis of targeted therapeutics. The pyrimidine scaffold is a privileged structure that can effectively mimic the purine core of ATP, enabling it to bind to the active site of many protein kinases.

-

Kinase Inhibitor Synthesis: Substituted pyrimidines are central components of numerous kinase inhibitors used in oncology and immunology. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, a related compound, is a vital precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors, which are used to treat myeloproliferative neoplasms.[11] The 5-chloropyrimidine motif, specifically, has been explored in the development of inhibitors for VEGFR-2 and CDK1, both of which are important targets in cancer therapy.[2]

-

General Pharmaceutical Building Block: Beyond kinases, the 5-chloropyrimidine structure is used to synthesize a broad range of biologically active molecules, including antivirals, antibacterials, and CNS-active agents.[12] Its ability to serve as a versatile platform for introducing various functional groups makes it an invaluable tool for lead optimization campaigns.

Spectroscopic Characterization (Predicted)

Mass Spectrometry (MS)

The most distinctive feature in the mass spectrum of a monochlorinated compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).

-

Molecular Ion Peak: An electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of peaks for the molecular ion (M⁺) or the protonated molecule ([M+H]⁺).

-

Isotopic Signature: There will be an M peak corresponding to the molecule containing ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl. The intensity ratio of the M+2 peak to the M peak will be approximately 1:3 (or ~32%).[13] This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire carbomethoxy group (-COOCH₃), or cleavage of the acetate side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7-3.8 ppm.

-

A singlet for the methylene protons (-CH₂-) adjacent to the pyrimidine ring and the carbonyl group, likely in the range of 3.9-4.2 ppm.

-

Two distinct signals for the pyrimidine ring protons. The proton at C2 and the proton at C6 will appear as singlets in the aromatic region, typically between 8.5 and 9.2 ppm.

-

-

¹³C NMR: The carbon spectrum would show signals for:

-

The methyl ester carbon (~52 ppm).

-

The methylene carbon (~35-40 ppm).

-

The ester carbonyl carbon (~170 ppm).

-

Four distinct signals for the pyrimidine ring carbons, with chemical shifts influenced by the nitrogen atoms and the chlorine substituent.

-

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for Methyl 2-(5-chloropyrimidin-4-yl)acetate from the supplier before handling.

-

Hazard Identification: Halogenated heterocyclic compounds are often classified as irritants. Expected hazards include:

-

Recommended Handling Protocols:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]

-

Avoid breathing dust, fumes, or vapors.[14]

-

Wash hands thoroughly after handling.[14]

-

-

Storage Conditions:

Conclusion

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a high-value chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined reactive sites—the chloro-substituent and the methyl ester—provide a robust platform for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this versatile building block for the efficient construction of novel and complex molecules with potential therapeutic applications.

References

- UCLA Department of Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.

- BMS. (2014, September 10). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.

- Guidechem. (n.d.). 5-Chloropyrimidine 17180-94-8 wiki.

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.

- Sigma-Aldrich. (n.d.). methyl 2-(6-chloropyrimidin-4-yl)acetate | 1097779-00-4.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- Benchchem. (n.d.). methyl 2-(4-chloropyrimidin-5-yl)acetate | 1261740-70-8.

- ACS Publications. (n.d.). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.

- ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- PenPharm. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis.

- AiFChem. (2025, October 27). 1261740-70-8 | Methyl 2-(4-chloropyrimidin-5-yl)acetate.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- PubChem. (n.d.). Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2 | CID 21486902.

- ChemScene. (n.d.). 1216129-71-3 | Methyl 2-(2-chloropyrimidin-4-yl)acetate.

- NextSDS. (n.d.). methyl 2-(trichloropyrimidin-5-yl)acetate — Chemical Substance Information.

-

Synquest Labs. (n.d.). Methyl acetate. Retrieved from Synquest Labs.

- PubChem. (n.d.). 5-Chloropyrimidine | C4H3ClN2 | CID 12600384.

- Fuxin Custchem Fine Chemical Co., Ltd. (n.d.). Pyrimidine series intermediates. Retrieved from Fuxin Custchem Fine Chemical Co., Ltd.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Sigma-Aldrich. (n.d.). methyl 2-(2-chloropyrimidin-4-yl)acetate | 1216129-71-3.

- EvitaChem. (n.d.). Buy Methyl2-(4-aminopyrimidin-5-yl)acetate (EVT-13765418).

- Benchchem. (n.d.). Mass Spectrometry Analysis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide.

- AiFChem. (2025, October 27). 1261803-28-4 | methyl 2-(2-chloropyrimidin-5-yl)acetate.

- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Guidechem. (n.d.). Methyl 2-[(5-bromopyrimidin-4-yl)oxy]acetate 2749410-60-2 wiki.

- Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

- MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- PubMed. (2007, April 15). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1).

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. methyl 2-(4-chloropyrimidin-5-yl)acetate | 1261740-70-8 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1261803-28-4 | methyl 2-(2-chloropyrimidin-5-yl)acetate - AiFChem [aifchem.com]

- 6. methyl 2-(2-chloropyrimidin-4-yl)acetate | 1216129-71-3 [sigmaaldrich.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Pyrimidine Series Intermediates,2-Chloro-5-Methylpyrimidine,5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China [custchemvip.com]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. nbinno.com [nbinno.com]

- 12. wap.guidechem.com [wap.guidechem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. 5-Chloropyrimidine | C4H3ClN2 | CID 12600384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. synquestlabs.com [synquestlabs.com]

Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS 1260813-71-5): A Privileged Scaffold in Targeted Kinase Inhibitor Design

Executive Summary

In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores is critical for achieving kinome-wide selectivity. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS 1260813-71-5)[1] has emerged as a highly versatile, privileged building block for the synthesis of advanced targeted therapies. By combining a hinge-binding pyrimidine core, a lipophilic 5-chloro anchor, and a synthetically malleable C4-acetate extension vector, this intermediate enables medicinal chemists to construct complex linear and macrocyclic kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural rationale, validated synthetic methodologies, and proven applications in targeting kinases such as MST3 and Focal Adhesion Kinase (FAK)[2][3].

Physicochemical Profiling & Structural Rationale

The utility of Methyl 2-(5-chloropyrimidin-4-yl)acetate lies in its dual functionality: it serves as both the primary pharmacophore for ATP-competitive binding and a robust synthetic hub for structural diversification[4].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | Methyl 2-(5-chloropyrimidin-4-yl)acetate |

| CAS Number | 1260813-71-5 |

| Molecular Formula | C7H7ClN2O2 |

| Molecular Weight | 186.59 g/mol |

| Core Scaffold | 5-Chloropyrimidine |

| Key Functional Groups | C4-Methyl Acetate, C5-Chloro |

Mechanistic Causality of the Scaffold

-

The Pyrimidine Core: The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors. In the ATP-binding pocket of kinases, these nitrogens interact directly with the backbone amides of the hinge region (e.g., methionine or cysteine residues), anchoring the molecule[5].

-

The 5-Chloro Substituent: The chlorine atom provides a lipophilic anchor that often targets the gatekeeper pocket or adjacent hydrophobic sub-pockets. Its steric bulk restricts the rotational freedom of attached groups, pre-organizing the molecule into its bioactive conformation. Furthermore, it can engage in stabilizing halogen bonds with the protein backbone[6].

-

The C4-Methyl Acetate Group: The methylene spacer (-CH2-) provides essential rotational flexibility, allowing the ester (and subsequent derivatives) to project out of the narrow ATP pocket toward the solvent-exposed region. The methyl ester is an ideal protecting group that can be selectively hydrolyzed, reduced, or directly converted into amides to attach linker moieties or covalent warheads[7].

Caption: Structural rationale for Methyl 2-(5-chloropyrimidin-4-yl)acetate in kinase binding.

Synthetic Methodologies: Establishing the Core

To ensure high purity and scalability, the synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Krapcho decarboxylation. This methodology is designed as a self-validating system, utilizing kinetic and visual indicators to confirm reaction progress.

Step-by-Step Experimental Protocol

Step 1: SNAr with Dimethyl Malonate

-

Procedure: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C under nitrogen, add dimethyl malonate (1.1 eq) dropwise. Stir the mixture until gas evolution ceases. Add 4,5-dichloropyrimidine (1.0 eq) and allow the reaction to warm to room temperature for 4 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Causality & Self-Validation: NaH is selected over weaker carbonate bases to ensure the quantitative, irreversible deprotonation of dimethyl malonate. The visible cessation of H2 gas evolution serves as a self-validating checkpoint that enolate formation is complete, preventing unreacted malonate from complicating downstream purification. The SNAr proceeds regioselectively at the C4 position due to the synergistic electron-withdrawing effects of the N3 nitrogen and the 5-chloro group.

Step 2: Krapcho Decarboxylation

-

Procedure: Dissolve the crude dimethyl 2-(5-chloropyrimidin-4-yl)malonate intermediate in DMSO. Add water (2.0 eq) and Lithium Chloride (LiCl, 1.5 eq). Heat the mixture to 130 °C for 4–6 hours until gas evolution ceases. Cool, dilute with water, and extract with ethyl acetate to yield Methyl 2-(5-chloropyrimidin-4-yl)acetate.

-

Causality & Self-Validation: The Krapcho decarboxylation is specifically chosen to selectively cleave one methyl ester without hydrolyzing the other. LiCl acts as a nucleophile to attack the methyl group, generating methyl chloride gas and a carboxylate intermediate that rapidly decarboxylates, releasing CO2 gas. The evolution of CO2 is a direct kinetic indicator of the reaction. This method avoids harsh aqueous saponification, which could lead to unwanted displacement of the 5-chloro substituent or the formation of a difficult-to-handle di-acid.

Caption: Step-by-step synthetic workflow from 4,5-dichloropyrimidine to downstream applications.

Applications in Drug Development (Kinase Inhibitors)

The C4-acetate moiety is a critical vector for drug development, allowing researchers to build out into the solvent-exposed region of kinases to achieve isoform selectivity or to attach covalent warheads.

Case Study 1: MST3 Macrocyclic Inhibitors

Mammalian sterile 20-like kinase 3 (MST3) is implicated in high-grade tumors and cell migration. Because the MST family is highly conserved, achieving isoform selectivity is notoriously difficult. Researchers utilized 5-chloropyrimidine acetate derivatives to synthesize 3-aminopyrazole-based macrocycles[2]. By functionalizing the C4-acetate group with diverse aliphatic linkers and cyclizing the molecule, they successfully locked the bioactive conformation. This macrocyclization strategy yielded the chemical probe JA310, which exhibited an outstanding cellular EC50 of 106 nM for MST3 and excellent kinome-wide selectivity[7][8].

Case Study 2: FAK Covalent Inhibitors

Focal Adhesion Kinase (FAK) is highly overexpressed in human malignant glioblastoma (GBM). To achieve durable target engagement, medicinal chemists designed a series of pyrimidine-based covalent inhibitors[3]. Starting from a 5-chloropyrimidine core, the C4-acetate equivalent was extended and functionalized with an acrylamide warhead. This warhead was strategically positioned to undergo a Michael addition with a non-catalytic cysteine residue in the FAK active site. The resulting compounds demonstrated potent inhibition (IC50 = 35 nM) and significantly induced cell cycle arrest and apoptosis in U-87 MG glioblastoma cell lines[5][9].

Comparative Kinase Inhibition Data

| Kinase Target | Inhibitor Type | Potency (IC50 / EC50) | Key Structural Modification at C4 | Reference |

| MST3 | Macrocyclic | EC50 = 106 nM | Pyrazole-based macrocyclization via acetate | |

| FAK | Covalent | IC50 = 35 nM | Acrylamide warhead integration |

References

-

Amrhein, J. A., et al. "Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3." Journal of Medicinal Chemistry, 67(1), 674-690 (2024). Available at:[Link]

-

Li, B., et al. "Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma." Journal of Medicinal Chemistry, 63(21), 12707-12724 (2020). Available at:[Link]

Sources

- 1. Methyl 2-(5-chloropyrimidin-4-yl)acetate CAS#: 1260813-71-5 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Methyl 2-(5-chloropyrimidin-4-yl)acetate: A Critical Building Block in the Synthesis of Fused Pyrimidine Kinase Inhibitors

Executive Summary

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors frequently relies on fused heterocyclic scaffolds. Among these, Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) has emerged as a highly versatile, privileged building block [1]. With a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.59 g/mol , this intermediate provides a pre-functionalized dielectrophilic/nucleophilic core. It is primarily utilized in the synthesis of pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines—essential pharmacophores found in blockbuster JAK, BTK, and EGFR inhibitors.

This technical guide deconstructs the mechanistic rationale, synthetic pathways, and downstream applications of this compound, providing self-validating protocols designed for robust scalability.

Mechanistic Rationale: Regioselectivity in Dichloropyrimidines

The synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate begins with 4,5-dichloropyrimidine . The success of this synthesis hinges on the extreme differential reactivity between the C4 and C5 positions of the pyrimidine ring, a phenomenon well-documented in heterocyclic building block literature[2].

-

Electronic Activation at C4: The nitrogen atoms at positions 1 and 3 exert strong inductive and resonance electron-withdrawing effects. When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is stabilized directly by the adjacent electronegative nitrogen atoms.

-

Inertness at C5: The C5 position lacks this direct resonance stabilization. Furthermore, the 5-chloro group is sterically shielded and less electron-deficient.

Consequently, Nucleophilic Aromatic Substitution (SₙAr) on 4,5-dichloropyrimidine is perfectly regioselective. Carbon nucleophiles, such as malonate enolates, will exclusively displace the 4-chloro group, leaving the 5-chloro group intact as a critical handle for downstream cross-coupling or cyclization.

Synthetic Pathways: Strategic Design

To synthesize the target acetate, process chemists typically evaluate two primary routes.

Route A (The Industry Standard) utilizes a two-step sequence: an SₙAr reaction with dimethyl malonate followed by a Krapcho decarboxylation. This route is highly scalable, avoids expensive transition metals, and relies on readily available reagents sourced from suppliers like [3].

Route B (The Modern Alternative) employs a Palladium-catalyzed α-arylation of methyl acetate directly onto the pyrimidine core. While highly atom-economical, it requires stringent anhydrous conditions and costly proprietary phosphine ligands.

Caption: Synthetic pathways for Methyl 2-(5-chloropyrimidin-4-yl)acetate via SNAr or Pd-catalysis.

Detailed Experimental Protocols (Route A)

Step 1: SₙAr to form Dimethyl 2-(5-chloropyrimidin-4-yl)malonate

-

Enolate Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF under an inert argon atmosphere. Cool the reactor to 0°C.

-

Causality: The deprotonation of dimethyl malonate is highly exothermic and evolves H₂ gas. Cooling to 0°C prevents thermal runaway and suppresses unwanted side reactions.

-

-

Nucleophile Addition: Add dimethyl malonate (1.1 eq) dropwise over 30 minutes. Stir the mixture at 0°C until gas evolution ceases (approx. 1 hour), indicating complete enolate formation.

-

Electrophile Introduction: Dissolve 4,5-dichloropyrimidine (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the enolate solution.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS. The SₙAr is typically complete within 4 hours, showing a single major peak corresponding to the malonate intermediate.

-

Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Krapcho Decarboxylation

-

System Setup: Dissolve the crude dimethyl 2-(5-chloropyrimidin-4-yl)malonate in DMSO. Add Lithium Chloride (LiCl, 2.0 eq) and H₂O (1.1 eq).

-

Causality: The Li⁺ ion coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the methyl group. The Cl⁻ ion acts as a nucleophile in an Sₙ2 attack on the methyl group, releasing chloromethane gas. The resulting carboxylate immediately decarboxylates (releasing CO₂) to form an enolate, which is protonated by the stoichiometric water.

-

-

Thermal Decarboxylation: Heat the mixture to 120°C for 4–6 hours. Monitor CO₂ evolution.

-

Purification: Cool the mixture to room temperature, dilute heavily with water (to partition the DMSO), and extract with Ethyl Acetate. Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure Methyl 2-(5-chloropyrimidin-4-yl)acetate as a pale yellow oil/solid.

Downstream Applications in Drug Discovery

The true value of this building block lies in its downstream utility for generating fused bicyclic systems [4]. The acetate α-carbon can be further functionalized (e.g., via halogenation or alkylation), and subsequent condensation with hydrazines or amidines triggers a cascade cyclization with the 5-chloro position.

This yields the pyrrolo[2,3-d]pyrimidine core. When optimized with appropriate Structure-Activity Relationship (SAR) side chains, these molecules act as potent competitive inhibitors of the ATP-binding pocket in Janus Kinases (JAK). By inhibiting JAK, these drugs block the phosphorylation of STAT proteins, thereby halting the dimerization, nuclear translocation, and subsequent transcription of pro-inflammatory genes.

Caption: Downstream synthesis of fused pyrimidine kinase inhibitors and their effect on the JAK/STAT pathway.

Quantitative Data: Synthetic Route Comparison

To assist process chemistry teams in selecting the appropriate scale-up strategy, the following table summarizes the key performance metrics of Route A versus Route B.

| Parameter | Route A: Malonate SₙAr + Krapcho | Route B: Pd-Catalyzed α-Arylation |

| Overall Yield | 75 - 85% (Over 2 steps) | 60 - 70% (Single step) |

| Regioselectivity | > 99:1 (Exclusive C4 attack) | > 95:5 (Highly ligand-dependent) |

| Scalability | Excellent (Multi-kilogram proven) | Moderate (Catalyst cost is prohibitive) |

| Reagent Cost | Low (NaH, Malonate, LiCl) | High (Pd(dba)₂, Phosphine ligands) |

| E-Factor (Waste) | Moderate (Requires aqueous workups) | Low (Highly atom-economical) |

References

Strategic Utilization of Methyl 2-(5-chloropyrimidin-4-yl)acetate in Advanced Heterocyclic Synthesis and Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing highly selective, bioavailable small molecules. The architectural foundation of these molecules often relies on versatile, precisely functionalized building blocks. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) has emerged as a privileged scaffold in the development of targeted therapeutics.

This technical guide dissects the mechanistic reactivity, synthetic utility, and step-by-step experimental handling of this building block, providing a self-validating framework for drug development professionals.

Structural Rationale & Physicochemical Profiling

The strategic value of Methyl 2-(5-chloropyrimidin-4-yl)acetate lies in its orthogonal reactivity vectors. The pyrimidine core acts as a fundamental hydrogen-bond acceptor, critical for anchoring inhibitors within the ATP-binding hinge region of kinases . The chlorine atom at the C5 position serves a dual purpose: it lowers the LUMO of the heterocycle (modulating electronics) and acts as a lipophilic bioisostere that occupies hydrophobic pockets without the metabolic liabilities of a methyl group. Meanwhile, the C4-methyl acetate group provides a highly reactive handle for chain extension or macrocyclization .

Quantitative Data Summary

To ensure predictable pharmacokinetics and reaction stoichiometry, the fundamental physicochemical properties of the compound are summarized below , :

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 1260813-71-5 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C₇H₇ClN₂O₂ | Determines stoichiometric equivalents. |

| Molecular Weight | 186.59 g/mol | Low MW allows for extensive downstream elaboration (Rule of 5). |

| Exact Mass | 186.02 g/mol | Critical for LC-MS self-validation and isotopic tracking. |

| H-Bond Donors/Acceptors | 0 / 4 | Excellent profile for kinase hinge-binding interactions. |

| Rotatable Bonds | 3 | Provides necessary conformational flexibility for target binding. |

Mechanistic Reactivity & Synthetic Divergence

The true power of this building block is its synthetic divergence. By exploiting specific reaction conditions, chemists can selectively functionalize three distinct regions of the molecule.

Fig 1. Synthetic divergence and functionalization workflow for CAS 1260813-71-5.

Application in Kinase Inhibitor Design

In modern oncology, pyrimidine acetates are frequently utilized to synthesize inhibitors targeting mutant Epidermal Growth Factor Receptor (EGFR) and Mammalian Sterile 20 Kinase 3 (MST3) . The acetate side chain is often extended into a piperazine or macrocyclic ring to interact with the solvent-exposed region of the kinase, while the pyrimidine nitrogen atoms form bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

Fig 2. Mechanism of pyrimidine-based competitive inhibition in RTK signaling.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Causality is explained for each reagent choice, and built-in analytical checkpoints ensure the workflow cannot proceed if a failure occurs .

Protocol A: Mild Saponification to 2-(5-chloropyrimidin-4-yl)acetic acid

Objective: Convert the methyl ester to a free carboxylic acid for subsequent amide coupling, avoiding decarboxylation.

Causality & Reagent Choice: The choice of Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH) is critical. The Li⁺ cation acts as a mild Lewis acid, coordinating with the pyrimidine nitrogen and the ester carbonyl. This accelerates the nucleophilic attack of the hydroxide ion at lower temperatures (0–5 °C), strictly preventing the base-catalyzed decarboxylation that frequently destroys alpha-heteroaryl acetic acids.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of Methyl 2-(5-chloropyrimidin-4-yl)acetate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

-

Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Base Addition: Add 1.5 eq of LiOH·H₂O portion-wise over 5 minutes to prevent exothermic spikes.

-

Stirring: Stir the mixture at 0–5 °C for 2 hours.

-

Quenching & Precipitation: Carefully acidify the mixture using 1M HCl dropwise until the pH reaches precisely 3.5–4.0.

-

Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.

Self-Validation Checkpoints:

-

TLC: (Hexane/EtOAc 1:1) The starting material ( Rf≈0.6 ) must completely disappear, replaced by a baseline spot.

-

Visual: The precipitation at pH 3.5–4.0 confirms the formation of the zwitterionic/acidic species. If no precipitate forms, the ester was not cleaved.

-

LC-MS: Negative electrospray ionization (ESI-) must yield a dominant peak at m/z=171 [M−H]− .

Protocol B: Base-Mediated Alpha-Alkylation

Objective: Introduce a functional group at the alpha-methylene position.

Causality & Reagent Choice: The methylene protons are highly acidic due to the electron-withdrawing effects of both the ester and the 5-chloropyrimidine ring ( pKa≈13−15 ). Employing anhydrous Potassium Carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides a heterogeneous basic environment that strictly controls the deprotonation rate. Utilizing a stronger, homogeneous base like Sodium Hydride (NaH) inevitably leads to runaway double-alkylation.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 eq of Methyl 2-(5-chloropyrimidin-4-yl)acetate and 1.5 eq of anhydrous K₂CO₃ in dry DMF (0.1 M) under an argon atmosphere.

-

Activation: Stir at room temperature for 15 minutes to generate the enolate intermediate.

-

Electrophile Addition: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise.

-

Reaction: Stir at room temperature for 4 hours.

-

Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validation Checkpoints:

-

LC-MS: The mass shift must correspond exactly to the addition of one alkyl group. The presence of a +2×Alkyl mass peak indicates a failure in base control (double alkylation).

-

¹H-NMR: The isolated product must show a shift from a singlet (2H, alpha-protons) to a doublet/multiplet (1H), mathematically validating a mono-alkylation event.

References

-

PubChem. "Sodium 2-(5-chloropyrimidin-4-yl)acetate (CID 119031653)". National Center for Biotechnology Information.[Link]

- Google Patents. "Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof (EP4212522A1)".

-

BioRxiv. "Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3". Cold Spring Harbor Laboratory.[Link]

- Google Patents. "Substituted pyrimidine compounds, compositions and medicinal applications thereof (WO2015025197A1)".

Comprehensive Technical Guide: Reactivity and Stability Profile of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrimidines serve as privileged scaffolds. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5) is a highly versatile, yet chemically sensitive, building block. This whitepaper provides an in-depth analysis of its electronic architecture, reactivity pathways, and degradation kinetics. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating protocols that explain the causality behind every experimental choice.

Structural and Electronic Architecture

To master the reactivity of Methyl 2-(5-chloropyrimidin-4-yl)acetate, one must first deconstruct its electronic environment. The molecule features three distinct reactive domains:

-

The Pyrimidine Core & C5-Chloride: The pyrimidine ring is profoundly electron-deficient due to the electronegative N1 and N3 atoms. However, the C5 position is meta to both nitrogens, making it the least electron-deficient carbon on the ring. Consequently, the C5-Cl bond is relatively resistant to spontaneous Nucleophilic Aromatic Substitution (SNAr)[1]. This relative inertness is a strategic advantage, allowing the C5-Cl bond to serve as a stable handle for transition-metal-catalyzed cross-coupling without premature degradation.

-

The Alpha-Methylene Bridge (C4-Acetate): The −CH2− protons are flanked by two powerful electron-withdrawing groups: the ester carbonyl and the electron-deficient pyrimidine ring. This dual-activation significantly lowers the pKa of these protons (estimated pKa ~15–17), enabling facile enolate formation under mild basic conditions.

-

The Methyl Ester: A standard electrophilic center susceptible to nucleophilic acyl substitution (saponification, amidation), but intrinsically linked to the molecule's structural integrity (see Section 3).

Fig 1: Reactivity map and degradation pathway of Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Stability Considerations: The Decarboxylation Cascade

A critical failure point in workflows utilizing pyrimidin-4-yl acetates is unintended ester hydrolysis leading to catastrophic degradation.

The Mechanism of Failure: If the methyl ester is hydrolyzed to form the free 2-(5-chloropyrimidin-4-yl)acetic acid, the compound becomes highly unstable. Heteroaryl acetic acids with a nitrogen atom ortho or para to the acetic acid appendage undergo rapid decarboxylation[2]. The ring nitrogen acts as an electron sink, stabilizing the intermediate zwitterion/ylide formed upon the extrusion of CO2 . The resulting degradation product is 5-chloro-4-methylpyrimidine .

Causality in Handling: Because of this degradation pathway, the compound must be stored under strictly anhydrous conditions to prevent ambient moisture from initiating slow hydrolysis. Furthermore, if the free acid is required for downstream chemistry, it must be isolated as a stable carboxylate salt (e.g., Lithium salt) rather than the protonated free acid.

Quantitative Data: Physicochemical & Stability Matrix

| Property / Condition | Value / Observation | Analytical Rationale |

| Molecular Weight | 186.60 g/mol | Base peak in LC-MS: [M+H]⁺ = 187 |

| Boiling Point | ~274 °C (Predicted) | High BP indicates low volatility; safe for standard heating[3]. |

| Density | ~1.33 g/cm³ | Relevant for volumetric dosing in scale-up. |

| Stability: pH 2 (Aqueous) | Stable (Ester intact) | Ester resists dilute acid at RT. |

| Stability: pH 12 (Aqueous) | Rapid Degradation | Saponification followed by immediate decarboxylation (t½ < 1 hr). |

| Thermal Stability (Solid) | Stable up to 80 °C | Stable as the ester; do not heat if moisture is present[4]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Controlled Alpha-Methylene Alkylation

Objective: Functionalize the C4-acetate position while preventing over-alkylation and ester reduction.

-

Preparation: Flame-dry a Schlenk flask under argon. Charge with Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C.

-

Enolate Formation: Dropwise add LiHMDS (1.05 eq, 1.0 M in THF).

-

Causality: LiHMDS is selected over NaH or LDA. NaH is heterogeneous and difficult to control, while LDA can be too nucleophilic, risking attack on the ester. LiHMDS forms a kinetically stable lithium enolate, minimizing dialkylation.

-

-

Electrophile Addition: Stir for 30 minutes, then add the alkyl halide (1.1 eq) dropwise. Allow to slowly warm to -20 °C over 2 hours.

-

Validation Check (In-Process): Quench a 10 µL aliquot in saturated NH4Cl and analyze via LC-MS.

-

Success Criteria: Disappearance of m/z 187; appearance of the alkylated[M+H]⁺ mass.

-

-

Workup: Quench the main reaction with saturated aqueous NH4Cl at -20 °C (avoids base-catalyzed ester hydrolysis). Extract with EtOAc, dry over Na2SO4 , and concentrate.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C5-Cl handle for C-C bond formation without disrupting the sensitive acetate group.

Fig 2: Self-validating workflow for C5 Suzuki-Miyaura cross-coupling.

Mechanistic Rationale for Protocol B: The C5 position of pyrimidine requires a robust catalyst due to its lower oxidative addition rate compared to C2 or C4 halides. Pd(dppf)Cl2 is chosen because its large bite angle facilitates the reductive elimination step in electron-deficient heteroaryl systems. The biphasic 1,4-Dioxane/ H2O (4:1) system ensures total solubility of the boronic acid and the mild K2CO3 base, preventing localized high-pH zones that could hydrolyze the ester.

Protocol C: Saponification Without Decarboxylation

Objective: Convert the methyl ester to a usable carboxylate for amide coupling while preventing the decarboxylation cascade.

-

Solvent System: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/ H2O and cool strictly to 0 °C.

-

Hydrolysis: Add exactly 1.05 equivalents of LiOH· H2O . Stir at 0 °C for 2 hours.

-

Causality: The lithium salt of the carboxylate prevents the formation of the zwitterionic intermediate required for decarboxylation.

-

-

Validation Check: LC-MS analysis of the reaction mixture.

-

Success Criteria: Complete conversion to m/z 173 (acid mass, observed in MS). Critical Warning: If m/z 129 is observed, decarboxylation has occurred due to thermal runaway or excess base.

-

-

Isolation: Do NOT acidify to pH < 4. Adjust pH to exactly 6.5 using 1M HCl. Lyophilize the solution to obtain the stable Lithium 2-(5-chloropyrimidin-4-yl)acetate salt, which can be used directly in HATU-mediated amide couplings.

References

To ensure authoritative grounding and reproducibility, the following verified sources support the physicochemical data, safety protocols, and mechanistic pathways described in this guide:

-

Joule, J. A., & Mills, K. "Heterocyclic Chemistry, 5th Edition." John Wiley & Sons. (Mechanistic grounding for heteroaryl acetic acid decarboxylation cascades). Available at:[Link]

-

Li, J. J. "Heterocyclic Chemistry in Drug Discovery." John Wiley & Sons. (Mechanistic grounding for Palladium-catalyzed cross-coupling of C5-halopyrimidines). Available at:[Link]

Sources

Navigating the Solubility Landscape of Methyl 2-(5-chloropyrimidin-4-yl)acetate: A Technical Guide for Researchers

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Synthetic Significance of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Methyl 2-(5-chloropyrimidin-4-yl)acetate, a halogenated pyrimidine derivative, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its structural motif is of significant interest to medicinal chemists and drug discovery professionals, often incorporated into scaffolds targeting various therapeutic areas. The strategic placement of the chloro- and acetate-moieties on the pyrimidine ring offers multiple avenues for synthetic modification, making it a versatile building block. However, the successful application of this intermediate in synthetic protocols is fundamentally reliant on a thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems. This guide provides an in-depth exploration of the solubility characteristics of Methyl 2-(5-chloropyrimidin-4-yl)acetate, offering both theoretical predictions and practical methodologies for its empirical determination.

I. Understanding the Molecular Determinants of Solubility

The solubility of an organic compound is governed by the interplay of its intrinsic properties and the nature of the solvent. For Methyl 2-(5-chloropyrimidin-4-yl)acetate, the key structural features influencing its solubility are:

-

The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.

-

The Chloro Substituent: The presence of a chlorine atom increases the molecule's lipophilicity, which may enhance solubility in nonpolar organic solvents.

-

The Methyl Acetate Group: The ester functionality introduces polarity and potential for hydrogen bonding, which could contribute to solubility in polar solvents.

A qualitative prediction based on these features suggests that Methyl 2-(5-chloropyrimidin-4-yl)acetate is likely to exhibit good solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where many pyrimidine derivatives are known to be soluble.[1] Its solubility in alcohols and other polar protic solvents may be moderate, while it is expected to be poorly soluble in nonpolar solvents and water.

II. Qualitative and Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility of Methyl 2-(5-chloropyrimidin-4-yl)acetate | Rationale / Supporting Data for Analogue[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Highest mole fraction solubility observed for the analogue. |

| Dioxane | Nonpolar Ether | Moderate to High | High solubility observed for the analogue. |

| Acetone | Polar Aprotic | Moderate | Good solubility observed for the analogue. |

| Ethyl Acetate | Moderately Polar | Moderate | Good solubility observed for the analogue. |

| Chloroform | Nonpolar | Moderate | Moderate solubility observed for the analogue. |

| Acetonitrile | Polar Aprotic | Moderate | Moderate solubility observed for the analogue. |

| n-Propanol | Polar Protic | Low to Moderate | Moderate solubility observed for the analogue. |

| Ethanol | Polar Protic | Low to Moderate | Lower solubility observed for the analogue. |

| Isopropanol | Polar Protic | Low to Moderate | Lower solubility observed for the analogue. |

| Methanol | Polar Protic | Low to Moderate | Lower solubility observed for the analogue. |

| Toluene | Nonpolar Aromatic | Low | Very low solubility observed for the analogue. |

| Ethylbenzene | Nonpolar Aromatic | Low | Very low solubility observed for the analogue. |

| Water | Polar Protic | Very Low | Generally, chloropyrimidine derivatives exhibit low water solubility.[3][4] |

III. Experimental Protocol for Solubility Determination: A Self-Validating Approach

To obtain precise and reliable solubility data for Methyl 2-(5-chloropyrimidin-4-yl)acetate, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of the compound in a desired solvent.

Objective: To determine the solubility of Methyl 2-(5-chloropyrimidin-4-yl)acetate in a selected organic solvent at a specified temperature.

Materials:

-

Methyl 2-(5-chloropyrimidin-4-yl)acetate

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Methyl 2-(5-chloropyrimidin-4-yl)acetate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a predetermined equilibration period (typically 24-48 hours). This extended mixing time is critical to ensure that the system reaches equilibrium.

-

-

Sample Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is vital to prevent artificially high concentration measurements.

-

-

Quantification:

-

Prepare a series of standard solutions of Methyl 2-(5-chloropyrimidin-4-yl)acetate of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of Methyl 2-(5-chloropyrimidin-4-yl)acetate in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-(5-chloropyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-(5-chloropyrimidin-4-yl)acetate

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The pyrimidine core is a privileged scaffold, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1] The specific substitution pattern of this reagent—a reactive chlorine atom at the 4-position, an electron-withdrawing ester group at the 2-position, and a halogen at the 5-position—creates a highly versatile intermediate for the synthesis of complex molecular architectures.

The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This inherent reactivity allows for the facile and regioselective introduction of a wide range of nucleophiles, making it an invaluable tool for generating libraries of compounds for drug discovery and for the synthesis of specific target molecules with potential therapeutic applications, including anticancer agents.[3]

This technical guide provides a comprehensive overview of the application of Methyl 2-(5-chloropyrimidin-4-yl)acetate in nucleophilic substitution reactions. It offers detailed experimental protocols, insights into reaction mechanisms, and strategies for optimizing reaction conditions.

Synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate

A plausible and efficient route for the synthesis of the title compound involves a multi-step sequence starting from readily available precursors. One such approach is the Minisci-type radical reaction to introduce the carboxylate functionality onto a pre-existing 5-chloropyrimidine ring.

Proposed Synthetic Pathway:

Rationale: The Minisci reaction allows for the direct C-H functionalization of heteroaromatic compounds. In this case, an acyl radical generated from methyl pyruvate can be added to the electron-deficient pyrimidine ring. The regioselectivity is directed to the C4 position due to the electronic influence of the ring nitrogens and the existing chloro-substituent.

Core Directive: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary utility of Methyl 2-(5-chloropyrimidin-4-yl)acetate lies in its reactivity towards a diverse range of nucleophiles via the SNAr mechanism. The chlorine atom at the C4 position serves as an excellent leaving group, facilitated by the electron-withdrawing nature of the pyrimidine ring.

General Mechanism:

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, yielding the final substituted product.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of Methyl 2-(5-chloropyrimidin-4-yl)acetate. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

The introduction of amino groups is a cornerstone of medicinal chemistry, and this reagent readily reacts with a wide variety of primary and secondary amines.

Materials:

-

Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq)

-

Amine nucleophile (e.g., aniline, morpholine, piperazine derivative) (1.0 - 1.2 eq)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or K2CO3) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere (N2 or Ar)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add Methyl 2-(5-chloropyrimidin-4-yl)acetate and the chosen anhydrous solvent.

-

Add the amine nucleophile, followed by the base.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C). The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

Thiolation introduces sulfur-containing moieties, which are important pharmacophores.

Materials:

-

Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq)

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 eq)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or sodium thiomethoxide) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., THF, DMF)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (N2 or Ar)

Procedure:

-

If using a strong base like NaH, suspend the NaH in the anhydrous solvent in a dry flask under an inert atmosphere and cool to 0 °C.

-

Slowly add the thiol to the base suspension and stir for 20-30 minutes to form the thiolate.

-

Add a solution of Methyl 2-(5-chloropyrimidin-4-yl)acetate in the anhydrous solvent to the thiolate mixture.

-

If using a weaker base like K2CO3, all reagents can be combined at the start.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic substitution on related chloropyrimidine systems, which can serve as a starting point for optimizing reactions with Methyl 2-(5-chloropyrimidin-4-yl)acetate.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Dimethylamine | - | DMSO | RT | High | [4] |

| Sodium Phenoxide | - | DMF | 100 | High | [4] |

| Sodium Thiophenoxide | - | DMF | RT | High | [4] |

| p-Methoxyphenol | K2CO3 | THF | Reflux | 97 | [5] |

| L-Phenylalanine | - | - | - | - | [6] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Insufficiently activated pyrimidine ring. | While the ester group provides activation, additional electron-withdrawing groups would increase reactivity. For this substrate, focus on other factors. |

| Weak nucleophile. | Increase the nucleophilicity (e.g., use the corresponding thiolate instead of the thiol). | |

| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for decomposition. | |

| Inappropriate solvent. | Use a polar aprotic solvent like DMF or DMSO to enhance the solubility and reactivity of the nucleophile. | |

| Formation of Side Products | Hydrolysis of the ester. | Ensure anhydrous conditions. If water is used as a solvent, hydrolysis might be a competing reaction. |

| Di-substitution (if other leaving groups are present). | This is less likely with the target compound but consider stoichiometry carefully if other reactive sites exist. |

Conclusion

Methyl 2-(5-chloropyrimidin-4-yl)acetate is a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyrimidines. Its reactivity in nucleophilic aromatic substitution reactions is predictable and generally high, allowing for the introduction of a wide array of functional groups under relatively mild conditions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize novel compounds for applications in drug discovery and materials science.

References

- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.

- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.

- ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid.

- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1).

- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv

- Joule, J. A., & Mills, K. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.

- EvitaChem. (n.d.). Buy Methyl2-(4-aminopyrimidin-5-yl)acetate (EVT-13765418).

- Google Patents. (n.d.). Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.

- European Patent Office. (1998, December 14).

- ChemicalBook. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid | 914916-98-6.

- MDPI. (2026, February 16). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)

- RSC Publishing. (n.d.).

- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

- Organic Chemistry Portal. (n.d.).

- PubMed. (2016, August 8).

- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)

- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.

- PubMed. (2021, February 18). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)

- R Discovery. (2008, January 7). ChemInform Abstract: Synthesis and Transformation of Methyl 2‐(6‐Hydroxy‐2‐phenylpyrimidin‐4‐yl)acetate: Simple Preparation of Pyrimidines with Heterocyclic Substituents.

- Growing Science. (n.d.). Current Chemistry Letters.

- ResearchGate. (n.d.). (PDF)

- Mendeleev Communications (RSC Publishing). (n.d.). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring.

- MDPI. (n.d.).

- Google Patents. (n.d.).

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.

- PMC. (2024, April 4). Special Issue “Development and Synthesis of Biologically Active Compounds”.

- PubMed. (2003, January 7). Reactions of 5-mercaptoazoles and pyridine-2-thiones with acetylenic esters. Selectivity of the formation of novel fused thiazin-4-ones and thiazolidin-4-ones.

- ResearchGate. (n.d.). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)

Sources

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

"Methyl 2-(5-chloropyrimidin-4-yl)acetate" as an intermediate in medicinal chemistry

Application Note: Methyl 2-(5-chloropyrimidin-4-yl)acetate in Medicinal Chemistry

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as privileged pharmacophores, frequently embedded in kinase inhibitors and CNS-active agents. Methyl 2-(5-chloropyrimidin-4-yl)acetate (CAS: 1260813-71-5)[1] is a highly versatile, bi-functional intermediate. It features an orthogonal reactivity profile: an active methylene group at the C4 position and a transition-metal-compatible chloride at the C5 position. This application note details the mechanistic rationale and validated protocols for exploiting this building block in complex scaffold synthesis, including cross-coupling and annulation strategies[2],[3].

Structural & Mechanistic Profiling

The strategic value of Methyl 2-(5-chloropyrimidin-4-yl)acetate lies in the chemoselectivity of its functional groups:

-

The Active Methylene (C4): Flanked by the electron-withdrawing pyrimidine ring and the ester carbonyl, the -CH₂- protons exhibit significant acidity. Deprotonation yields a highly stabilized enolate. This enables precise alpha-alkylation, Knoevenagel condensations, or nucleophilic attacks to build steric complexity adjacent to the heterocycle. Furthermore, the ester can be cleanly hydrolyzed to its corresponding carboxylic acid or sodium salt (CAS: 1803609-09-7)[4] for subsequent amide coupling.

-

The C5-Chloride Handle: Unlike the C2 and C4 positions of pyrimidine, which are highly susceptible to Nucleophilic Aromatic Substitution (SNAr), the C5 position is relatively electron-rich and less prone to direct nucleophilic attack. However, the 5-chloro substituent is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. This allows for the late-stage introduction of aryl or heteroaryl groups, a common motif in targeted therapies.

Figure 1: Divergent reactivity profile of Methyl 2-(5-chloropyrimidin-4-yl)acetate.

Key Synthetic Workflows

The dual reactivity of this intermediate makes it an ideal precursor for fused bicyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are core structures in numerous FDA-approved JAK and LRRK2 inhibitors[3],[5]. The logical workflow typically involves exploiting the active methylene first (via alkylation or amination), followed by an intramolecular cyclization utilizing the C5-chloride.

Figure 2: Logical workflow for pyrrolo[2,3-d]pyrimidine annulation.

Experimental Protocols

Protocol A: Alpha-Alkylation of the Active Methylene

Objective: To introduce an alkyl substituent at the C4-methylene position. Causality & Rationale: Sodium hydride (NaH) is selected as the base to ensure rapid, irreversible, and quantitative enolate formation. This prevents the starting material from acting as a proton donor to the alkylated product, thereby suppressing unwanted di-alkylation. Anhydrous DMF is used to maximize the solubility of the enolate and accelerate the SN2 displacement of the alkyl halide.

Step-by-Step Procedure:

-

Charge a flame-dried flask with Methyl 2-(5-chloropyrimidin-4-yl)acetate (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add NaH (60% dispersion in mineral oil, 1.1 eq) in small portions. Observation: Effervescence (H₂ gas) indicates active enolate formation. Stir for 30 minutes at 0 °C.

-

Add the desired alkyl halide (1.05 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

Self-Validating Quality Control:

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [M+Alkyl-H]⁺ emerges.

-

Quench & Mass Balance: Quench carefully with saturated aqueous NH₄Cl at 0 °C to safely destroy unreacted NaH. Extract with Ethyl Acetate (3x). A crude mass recovery of >90% validates a clean SN2 trajectory without polymerization.

-

Analytical Release: ¹H NMR must show the disappearance of the 2-proton singlet at ~3.9 ppm and the appearance of a 1-proton multiplet (representing the newly formed chiral center).

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: To install an aryl group at the C5 position via Pd-catalysis[2]. Causality & Rationale: Pd(dppf)Cl₂ is chosen as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step. This is crucial for 5-chloropyrimidines, which can be sluggish compared to bromides or iodides. A biphasic solvent system (1,4-Dioxane/H₂O, 4:1) ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

-

In a microwave vial, combine the alpha-alkylated pyrimidine intermediate (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Add 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the mixture by bubbling nitrogen through the solution for 10 minutes. Rationale: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

-

Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and heat to 90 °C for 4 hours.

Self-Validating Quality Control:

-

In-Process Control (IPC): LC-MS monitoring. The diagnostic isotopic pattern of the chlorine atom (3:1 ratio of ³⁵Cl/³⁷Cl) in the starting material will disappear, replaced by the product mass.

-